Cas no 2680697-76-9 (benzyl N-{4-chloropyrrolo2,1-f1,2,4triazin-2-yl}carbamate)

Benzyl N-{4-chloropyrrolo[2,1-f][1,2,4]triazin-2-yl}carbamate is a specialized heterocyclic compound featuring a chlorinated pyrrolotriazine core functionalized with a benzyl carbamate group. This structure confers reactivity suitable for further derivatization, making it valuable in medicinal chemistry and pharmaceutical research. The presence of the 4-chloro substituent enhances electrophilic reactivity, facilitating nucleophilic substitution reactions, while the benzyl carbamate moiety offers a protective group that can be selectively cleaved under mild conditions. Its well-defined synthetic pathway and stability under standard handling conditions make it a reliable intermediate for the development of biologically active molecules, particularly in the synthesis of kinase inhibitors and other therapeutic agents targeting signaling pathways.
benzyl N-{4-chloropyrrolo2,1-f1,2,4triazin-2-yl}carbamate structure
2680697-76-9 structure
Product Name:benzyl N-{4-chloropyrrolo2,1-f1,2,4triazin-2-yl}carbamate
CAS No:2680697-76-9
MF:C14H11ClN4O2
MW:302.71574139595
CID:5632209
PubChem ID:165921696
Update Time:2025-06-29

benzyl N-{4-chloropyrrolo2,1-f1,2,4triazin-2-yl}carbamate Chemical and Physical Properties

Names and Identifiers

    • 2680697-76-9
    • EN300-28290768
    • benzyl N-{4-chloropyrrolo[2,1-f][1,2,4]triazin-2-yl}carbamate
    • benzyl N-{4-chloropyrrolo2,1-f1,2,4triazin-2-yl}carbamate
    • Inchi: 1S/C14H11ClN4O2/c15-12-11-7-4-8-19(11)18-13(16-12)17-14(20)21-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,17,18,20)
    • InChI Key: QAXFUQQKPAQOLT-UHFFFAOYSA-N
    • SMILES: ClC1C2=CC=CN2N=C(NC(=O)OCC2C=CC=CC=2)N=1

Computed Properties

  • Exact Mass: 302.0570533g/mol
  • Monoisotopic Mass: 302.0570533g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 365
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 68.5Ų

benzyl N-{4-chloropyrrolo2,1-f1,2,4triazin-2-yl}carbamate Pricemore >>

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Additional information on benzyl N-{4-chloropyrrolo2,1-f1,2,4triazin-2-yl}carbamate

Introduction to benzyl N-{4-chloropyrrolo[2,1-f][1,2,4]triazin-2-yl}carbamate (CAS No. 2680697-76-9)

benzyl N-{4-chloropyrrolo[2,1-f][1,2,4]triazin-2-yl}carbamate (CAS No. 2680697-76-9) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrrolo[2,1-f][1,2,4]triazine derivatives, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of this compound make it a promising candidate for various drug development initiatives.

The chemical structure of benzyl N-{4-chloropyrrolo[2,1-f][1,2,4]triazin-2-yl}carbamate consists of a benzyl carbamate moiety attached to a 4-chloropyrrolo[2,1-f][1,2,4]triazine core. The presence of the chloro substituent at the 4-position of the triazine ring and the benzyl carbamate group imparts specific physicochemical properties that are crucial for its biological activity. These features contribute to its solubility, stability, and ability to interact with target proteins or enzymes.

Recent studies have highlighted the potential of benzyl N-{4-chloropyrrolo[2,1-f][1,2,4]triazin-2-yl}carbamate in various therapeutic areas. One notable application is in the field of oncology. Research has shown that this compound exhibits potent antiproliferative activity against several cancer cell lines. The mechanism of action is believed to involve the inhibition of key signaling pathways that are dysregulated in cancer cells. For instance, it has been reported to inhibit the PI3K/AKT/mTOR pathway, which is frequently overactivated in many types of cancer.

In addition to its antiproliferative effects, benzyl N-{4-chloropyrrolo[2,1-f][1,2,4]triazin-2-yl}carbamate has also demonstrated anti-inflammatory properties. In vitro studies have shown that it can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated immune cells. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic profile of benzyl N-{4-chloropyrrolo[2,1-f][1,2,4]triazin-2-yl}carbamate has been extensively studied to understand its behavior in biological systems. It has been found to have good oral bioavailability and a favorable half-life in preclinical models. These properties are essential for ensuring that the compound can be effectively delivered to target tissues and maintain therapeutic concentrations over an extended period.

Clinical trials are currently underway to evaluate the safety and efficacy of benzyl N-{4-chloropyrrolo[2,1-f][1,2,4]triazin-2-yl}carbamate in human subjects. Preliminary results from phase I trials have shown that the compound is well-tolerated at various dose levels and exhibits a favorable safety profile. These findings provide a strong foundation for advancing the compound into later-stage clinical trials.

The synthesis of benzyl N-{4-chloropyrrolo[2,1-f][1,2,4]triazin-2-yl}carbamate involves a multi-step process that includes the preparation of the 4-chloropyrrolo[2,1-f][1,2,4]triazine core and subsequent functionalization with the benzyl carbamate group. Recent advancements in synthetic chemistry have led to more efficient and scalable methods for producing this compound. These improvements have facilitated its availability for further research and development.

In conclusion, benzyl N-{4-chloropyrrolo[2,1-f][1,2,4]triazin-2-yl}carbamate (CAS No. 2680697-76-9) represents a promising lead compound in the field of medicinal chemistry. Its unique chemical structure and diverse biological activities make it a valuable candidate for drug development across multiple therapeutic areas. Ongoing research and clinical trials will continue to elucidate its full potential and pave the way for its eventual use as a therapeutic agent.

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